Ensartinib

Catalog No.
S549071
CAS No.
1370651-20-9
M.F
C26H27Cl2FN6O3
M. Wt
561.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensartinib

CAS Number

1370651-20-9

Product Name

Ensartinib

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N

SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

X396; X-396; X 396; Ensartinib.

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N

Description

The exact mass of the compound Ensartinib is 560.1506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Targeted Therapy for ALK Mutations

    Anaplastic lymphoma kinase (ALK) is a protein involved in cell growth and survival. In some cases of non-small cell lung cancer (NSCLC), mutations in the ALK gene lead to uncontrolled cell division. Ensartinib acts as a tyrosine kinase inhibitor, specifically targeting and blocking the activity of abnormal ALK proteins. This disrupts the cancer cells' growth signals, potentially leading to tumor shrinkage and improved patient outcomes [].

  • Clinical Trials

    Ensartinib's efficacy and safety are being evaluated in ongoing clinical trials. The phase 3 trial, eXalt3, is comparing its effectiveness against crizotinib, another established ALK inhibitor, in patients with previously untreated (first-line) ALK-positive NSCLC. Positive results from this trial could lead to Ensartinib's approval for this specific use case [].

  • Potential Advantages

    Researchers are exploring potential benefits of Ensartinib over existing treatments. Some studies suggest it might be effective against crizotinib-resistant mutations and have a more favorable side effect profile [].

Ensartinib, also known as X-396, is a small molecule tyrosine kinase inhibitor primarily developed for the treatment of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) alterations. It is under investigation for its efficacy in patients who are either naïve to ALK inhibitors or have previously been treated with other agents like crizotinib, ceritinib, or alectinib. The compound has shown promise in clinical trials, particularly in patients with advanced ALK-positive NSCLC, demonstrating a significant objective response rate and manageable safety profile .

The chemical structure of ensartinib is characterized by its complex arrangement, with a molecular formula of C26H27Cl2FN6O3 and a molecular weight of approximately 561.44 g/mol. Its IUPAC name is 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-{4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl}pyridazine-3-carboxamide .

Ensartinib acts as a specific inhibitor of ALK, a receptor tyrosine kinase. In ALK-positive NSCLC, abnormal ALK activity promotes cancer cell growth and survival [, ]. By binding to the ATP-binding pocket of ALK, Ensartinib prevents ATP (adenosine triphosphate) from binding, thereby inhibiting ALK signaling and subsequently hindering cancer cell proliferation [].

Clinical trials are evaluating the safety and efficacy of Ensartinib [, ]. Reported side effects have included diarrhea, rash, fatigue, and peripheral edema. More comprehensive data on safety and potential hazards will likely become available as clinical trials progress.

Ensartinib functions primarily through the inhibition of the ALK tyrosine kinase, which plays a critical role in cell signaling pathways that regulate cell growth and survival. Upon binding to the ALK receptor, ensartinib prevents the phosphorylation of downstream signaling molecules involved in oncogenic processes. This inhibition leads to reduced proliferation and survival of cancer cells harboring ALK fusions or mutations. Additionally, ensartinib has been shown to inhibit other transporters such as ABCB1 and ABCG2, contributing to its pharmacokinetic profile and potential interactions with other drugs .

The synthesis of ensartinib involves several key steps that typically include:

  • Formation of the Pyridazine Core: The initial step often involves the synthesis of a pyridazine derivative through cyclization reactions.
  • Substitution Reactions: Various substitution reactions are employed to introduce functional groups such as the dichloro-fluorophenyl moiety and the piperazine carbonyl group.
  • Final Coupling: The final product is obtained through coupling reactions that assemble the complete structure of ensartinib.

These synthetic routes are optimized for yield and purity to ensure the compound's efficacy and safety for clinical use .

Ensartinib is primarily applied in oncology for treating advanced ALK-positive NSCLC. Its usage extends to clinical settings where patients exhibit resistance to first-line therapies or have specific genetic alterations that render them suitable candidates for targeted therapy. Ongoing clinical trials are exploring its efficacy in various combinations with other therapeutic agents to enhance treatment outcomes in resistant cancer types .

Interaction studies have revealed that ensartinib can modulate various drug transporters and cytochrome P450 enzymes. Specifically, it inhibits ABCB1 and ABCG2 transporters effectively at concentrations achievable in clinical settings. This modulation can enhance the accumulation of co-administered chemotherapeutic agents within tumor cells, potentially overcoming resistance mechanisms associated with these transporters .

Additionally, ensartinib's interaction with cytochrome P450 enzymes like CYP3A4 suggests that it may affect the metabolism of concurrently administered drugs, necessitating careful monitoring during treatment .

Ensartinib shares structural and functional similarities with several other tyrosine kinase inhibitors designed for treating ALK-positive cancers. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinaseUnique Features
CrizotinibALK/ROS1First-generation ALK inhibitor; broader activity against multiple kinases but associated with resistance over time.
AlectinibALKSecond-generation inhibitor; improved CNS penetration compared to crizotinib; effective against crizotinib-resistant mutations.
BrigatinibALKDesigned for enhanced potency against resistant mutations; also targets ROS1; notable for its oral bioavailability and CNS activity.
LorlatinibALK/ROS1Third-generation inhibitor; highly selective for ALK; effective against most known resistance mutations; significant CNS activity.

Ensartinib's distinctiveness lies in its specific inhibition profile against both ALK and ROS1 while maintaining manageable side effects and promising efficacy in heavily pre-treated populations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

560.1505723 g/mol

Monoisotopic Mass

560.1505723 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SMA5ZS5B22

Drug Indication

Treatment of non-small cell lung cancer

Wikipedia

Ensartinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors Christine M. Lovly, Johannes M. Heuckmann, Elisa de Stanchina, Heidi Chen, Roman K. Thomas, Chris Liang, William Pao Cancer Res. Author manuscript; available in PMC 2012 July 15.Published in final edited form as: Cancer Res. 2011 July 15; 71(14): 4920–4931. Published online 2011 May 25. doi: 10.1158/0008-5472.CAN-10-3879 PMCID: PMC3138877
2: ALK and NSCLC: Targeted therapy with ALK inhibitors Bengt Hallberg, Ruth H. Palmer F1000 Med Rep. 2011; 3: 21. Published online 2011 November 1. doi: 10.3410/M3-21 PMCID: PMC3206708
3: A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer Khashayar Esfahani, Jason Scott Agulnik, Victor Cohen Front Oncol. 2014; 4: 174. Prepublished online 2014 June 6. Published online 2014 July 21. doi: 10.3389/fonc.2014.00174 PMCID: PMC4104550
4: ALK Inhibitors, a Pharmaceutical Perspective Elena Ardini, Arturo Galvani Front Oncol. 2012; 2: 17. Prepublished online 2011 December 13. Published online 2012 February 22. doi: 10.3389/fonc.2012.00017 PMCID: PMC3356102
5: Review of the current targeted therapies for non-small-cell lung cancer Kim-Son H Nguyen, Joel W Neal, Heather Wakelee World J Clin Oncol. 2014 October 10; 5(4): 576–587. Published online 2014 October 10. doi: 10.5306/wjco.v5.i4.576 PMCID: PMC4129523
6: Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer Eiji Iwama, Isamu Okamoto, Taishi Harada, Koichi Takayama, Yoichi Nakanishi Onco Targets Ther. 2014; 7: 375–385. Published online 2014 March 5. doi: 10.2147/OTT.S38868 PMCID: PMC3949762
7: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Jingrong Li, Nan Wu, Yuanxin Tian, Jiajie Zhang, Shuguang Wu ACS Med Chem Lett. 2013 August 8; 4(8): 806–810. Published online 2013 July 12. doi: 10.1021/ml400203d PMCID: PMC4027565
8: Molecular pathways and therapeutic targets in lung cancer Emma Shtivelman, Thomas Hensing, George R. Simon, Phillip A. Dennis, Gregory A. Otterson, Raphael Bueno, Ravi Salgia Oncotarget. 2014 March; 5(6): 1392–1433. Published online 2014 April 8.  PMCID: PMC4039220
9: Targeting Genomic Alterations in Squamous Cell Lung Cancer Kalyan Mantripragada, Humera Khurshid Front Oncol. 2013; 3: 195. Prepublished online 2013 April 1. Published online 2013 August 5. doi: 10.3389/fonc.2013.00195 PMCID: PMC3733025
10: Molecularly targeted approaches herald a new era of non-small-cell lung cancer treatment Hiroyasu Kaneda, Takeshi Yoshida, Isamu Okamoto Cancer Manag Res. 2013; 5: 91–101. Published online 2013 June 7. doi: 10.2147/CMAR.S32973PMCID: PMC3682814
11: Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen Sen Zhang, Frank Wang, Jeffrey Keats, Xiaotian Zhu, Yaoyu Ning, Scott D Wardwell, Lauren Moran, Qurish K Mohemmad, Rana Anjum, Yihan Wang, Narayana I Narasimhan, David Dalgarno, William C Shakespeare, Juan J Miret, Tim Clackson, Victor M RiveraChem Biol Drug Des. 2011 December; 78(6): 999–1005. doi: 10.1111/j.1747-0285.2011.01239.xPMCID: PMC3265718
12: New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers Takaaki Sasaki, Pasi A. Jänne Clin Cancer Res. Author manuscript; available in PMC 2012 December 1.Published in final edited form as: Clin Cancer Res. 2011 December 1; 17(23): 7213–7218. Published online 2011 October 18. doi: 10.1158/1078-0432.CCR-11-1404 PMCID: PMC3477548

Explore Compound Types